Ursodeoxycholic Acid-3-O-β-D-glucuronide Disodium Salt
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Overview
Description
Ursodeoxycholic Acid-3-O-β-D-glucuronide Disodium Salt: is a derivative of ursodeoxycholic acid, a bile acid that is naturally found in the bile of bears and humans. This compound is known for its therapeutic properties, particularly in the treatment of liver diseases. It is a conjugate of ursodeoxycholic acid with glucuronic acid, which enhances its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ursodeoxycholic Acid-3-O-β-D-glucuronide Disodium Salt typically involves the glucuronidation of ursodeoxycholic acid. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes are used to catalyze the transfer of glucuronic acid to ursodeoxycholic acid. In the chemical method, glucuronic acid derivatives such as glucuronic acid lactone are used under acidic or basic conditions to achieve the conjugation.
Industrial Production Methods: Industrial production of this compound involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often using bioreactors for enzymatic glucuronidation or continuous flow reactors for chemical glucuronidation. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Ursodeoxycholic Acid-3-O-β-D-glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more hydrophilic derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, ursodeoxycholic acid.
Substitution: Substitution reactions can occur at the glucuronic acid moiety, leading to the formation of different conjugates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct physicochemical properties and potential therapeutic applications.
Scientific Research Applications
Ursodeoxycholic Acid-3-O-β-D-glucuronide Disodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of bile acids.
Biology: This compound is studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: It is used in the treatment of liver diseases such as primary biliary cirrhosis and non-alcoholic fatty liver disease. Its enhanced solubility and bioavailability make it a preferred choice for oral administration.
Industry: In the pharmaceutical industry, it is used in the formulation of drugs aimed at treating liver disorders and improving bile flow.
Mechanism of Action
The mechanism of action of Ursodeoxycholic Acid-3-O-β-D-glucuronide Disodium Salt involves several molecular targets and pathways:
Molecular Targets: It interacts with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).
Pathways Involved: It modulates the expression of genes involved in bile acid synthesis, transport, and detoxification. It also exerts anti-apoptotic effects by inhibiting mitochondrial membrane permeability transition and activating survival pathways.
Comparison with Similar Compounds
Chenodeoxycholic Acid: Another primary bile acid with similar therapeutic properties but higher toxicity.
Glycochenodeoxycholic Acid: A conjugate of chenodeoxycholic acid with glycine, used in the treatment of gallstones.
Taurochenodeoxycholic Acid: A taurine conjugate of chenodeoxycholic acid, also used in liver disease treatment.
Uniqueness: Ursodeoxycholic Acid-3-O-β-D-glucuronide Disodium Salt is unique due to its enhanced solubility and bioavailability compared to its parent compound, ursodeoxycholic acid. This makes it more effective in therapeutic applications, particularly in oral formulations for liver disease treatment.
Properties
CAS No. |
75672-30-9 |
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Molecular Formula |
C₃₀H₄₆Na₂O₁₀ |
Molecular Weight |
612.66 |
Synonyms |
24-Norcholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7β)-23-Carboxy-7-hydroxy-24-norcholan-3-yl,β-D-Glucopyranosiduronic Acid Disodium Salt _x000B_ |
Origin of Product |
United States |
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